molecular formula C6H11Cl2N3O B3358857 1-Piperazinamine, 4-(dichloroacetyl)- CAS No. 82553-17-1

1-Piperazinamine, 4-(dichloroacetyl)-

Cat. No.: B3358857
CAS No.: 82553-17-1
M. Wt: 212.07 g/mol
InChI Key: XXSAVNSLEBVQSM-UHFFFAOYSA-N
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Description

1-Piperazinamine, 4-(dichloroacetyl)- is a chemical compound with the molecular formula C6H11Cl2N3O and a molecular weight of 212.07 g/mol. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 1-Piperazinamine, 4-(dichloroacetyl)- involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperazinamine, 4-(dichloroacetyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

1-Piperazinamine, 4-(dichloroacetyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a tool in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperazinamine, 4-(dichloroacetyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Piperazinamine, 4-(dichloroacetyl)- can be compared with other similar compounds, such as:

    1-Piperazinamine, 4-(chloroacetyl)-: This compound has a similar structure but with one less chlorine atom.

    1-Piperazinamine, 4-(bromoacetyl)-: This compound has a similar structure but with a bromine atom instead of chlorine.

    1-Piperazinamine, 4-(fluoroacetyl)-: This compound has a similar structure but with a fluorine atom instead of chlorine.

The uniqueness of 1-Piperazinamine, 4-(dichloroacetyl)- lies in its specific chemical properties and reactivity, which may differ from those of its analogs due to the presence of two chlorine atoms.

Properties

IUPAC Name

1-(4-aminopiperazin-1-yl)-2,2-dichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2N3O/c7-5(8)6(12)10-1-3-11(9)4-2-10/h5H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSAVNSLEBVQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C(Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512600
Record name 1-(4-Aminopiperazin-1-yl)-2,2-dichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82553-17-1
Record name 1-(4-Aminopiperazin-1-yl)-2,2-dichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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